1-(3-Chloropropyl)-3-fluorobenzene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10ClF |
|---|---|
Molecular Weight |
172.63 g/mol |
IUPAC Name |
1-(3-chloropropyl)-3-fluorobenzene |
InChI |
InChI=1S/C9H10ClF/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7H,2,4,6H2 |
InChI Key |
TUFRBGOCQKSQOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCCCl |
Origin of Product |
United States |
Synthetic Methodologies for 1 3 Chloropropyl 3 Fluorobenzene
Optimization of Reaction Conditions and Yield for Academic Synthesis
The initial step involves the Friedel-Crafts acylation of fluorobenzene (B45895) with 3-chloropropionyl chloride. This reaction is catalyzed by a Lewis acid, with the choice of catalyst and reaction conditions significantly influencing the outcome. Research into the acylation of fluorobenzene has explored various catalysts to improve yield and regioselectivity. For instance, studies on the acylation of fluorobenzene with benzoyl chloride have shown that using a combination of trifluoromethanesulfonic acid (TfOH) and a rare earth triflate, such as lanthanum triflate (La(OTf)₃), can lead to high yields of the desired para-substituted product. researchgate.netsioc-journal.cnepa.gov In a solvent-free environment, this catalytic system has demonstrated the potential to achieve yields as high as 87% with a selectivity of 99% for the para-isomer at a temperature of 140°C over 4 hours. sioc-journal.cnepa.gov The meta-directing effect of the fluorine atom in fluorobenzene would favor the formation of 3-fluoro-substituted ketones in the reaction with 3-chloropropionyl chloride.
The following table, based on analogous reactions, illustrates the potential impact of different catalysts on the yield of the acylation product.
| Catalyst System | Temperature (°C) | Reaction Time (h) | Solvent | Yield (%) | Reference |
| AlCl₃ | 0-40 | 0.5-3 | - | - | |
| TfOH/La(OTf)₃ | 140 | 4 | Solvent-Free | 87 | sioc-journal.cnepa.gov |
| Bi(OTf)₃ | - | - | - | High | researchgate.net |
| Hf(OTf)₄/TfOH | - | - | - | Good | researchgate.net |
The second step is the reduction of the ketone intermediate, 3-chloro-1-(3-fluorophenyl)propan-1-one, to the final product, 1-(3-chloropropyl)-3-fluorobenzene. Several reduction methods can be employed, each with its own set of optimizable parameters.
Wolff-Kishner Reduction: This classic method involves the reaction of the ketone with hydrazine (B178648) hydrate (B1144303) in the presence of a strong base, such as potassium hydroxide (B78521), at elevated temperatures. byjus.com Diethylene glycol is commonly used as the solvent due to its high boiling point. byjus.com Optimization would focus on the molar ratio of hydrazine and base to the ketone, as well as the reaction temperature and time to ensure complete reduction without side reactions.
Biocatalytic Reduction: An alternative, greener approach is the use of microorganisms or isolated enzymes for the asymmetric reduction of the ketone. For instance, research on the reduction of the similar compound 3-chloropropiophenone (B135402) using immobilized Candida utilis has shown that optimizing conditions such as the co-solvent, surfactant concentration, and buffer pH can lead to excellent yields. researchgate.net In one study, a yield of 98.6% for (S)-3-chloro-1-phenylpropanol was achieved in a system containing 2-methyltetrahydrofuran (B130290) and Triton X-100. researchgate.net This highlights the potential for developing a highly efficient and stereoselective reduction step.
The table below outlines different reduction strategies and the key parameters that would be optimized to maximize the yield of this compound.
| Reduction Method | Reducing Agent/Catalyst | Solvent | Key Optimization Parameters | Potential Yield | Reference |
| Wolff-Kishner | Hydrazine hydrate, KOH | Diethylene glycol | Temperature, reaction time, reactant ratios | Good to Excellent | byjus.com |
| Biocatalytic | e.g., Candida utilis | Buffer/Co-solvent | pH, temperature, substrate concentration, co-solvent | up to 98.6% (analogous) | researchgate.net |
| Catalytic Hydrogenation | H₂, Pd/C | e.g., Ethanol | Pressure, temperature, catalyst loading | - | - |
| Clemmensen Reduction | Zn(Hg), HCl | - | Acid concentration, temperature | - | - |
Detailed research findings would involve systematically varying these parameters to determine the optimal conditions for the synthesis of this compound, balancing high yield with operational simplicity and cost-effectiveness.
Reactivity and Reaction Pathways of 1 3 Chloropropyl 3 Fluorobenzene
Electrophilic Aromatic Substitution Reactions on the Fluorobenzene (B45895) Moiety
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and regioselectivity of this reaction are profoundly influenced by the substituents already present on the ring.
In 1-(3-Chloropropyl)-3-fluorobenzene, the two substituents, a fluorine atom and a 3-chloropropyl group, collectively determine the position of incoming electrophiles. Their directing effects are summarized below:
Fluorine Atom: Fluorine is an electronegative halogen and thus deactivates the aromatic ring towards electrophilic attack through a strong negative inductive effect (-I). However, it possesses lone pairs of electrons that can be donated to the ring via a positive mesomeric or resonance effect (+M). libretexts.org This resonance effect stabilizes the carbocation intermediate (the arenium ion) when the attack occurs at the ortho or para positions. nih.govchemicalbook.com Consequently, despite being a deactivator, fluorine is an ortho, para-director. For nitration, fluorobenzene yields primarily the para product (86%), with a smaller amount of the ortho product (13%) and negligible meta substitution. libretexts.orgnih.gov
3-Chloropropyl Group: The 3-chloropropyl group is classified as an alkyl group. Alkyl groups are activating and also ortho, para-directors. google.com They activate the ring by donating electron density through an inductive effect (+I) and hyperconjugation, which stabilizes the arenium ion intermediate. The chlorine atom on the propyl chain has a minor deactivating inductive effect on the ring due to its distance.
When both groups are present on the ring at positions 1 and 3, their directing effects are cooperative. The 3-chloropropyl group at C1 directs incoming electrophiles to the C2, C4, and C6 positions. The fluorine atom at C3 directs to the C2, C4, and C6 positions. Therefore, all available positions for substitution are activated by both groups in a consonant manner.
The combined directing effects in this compound guide electrophiles to positions 2, 4, and 6. The ultimate product distribution will depend on a balance of electronic and steric factors.
Position 2: This position is ortho to both the chloropropyl group and the fluorine atom. While electronically activated, it is the most sterically hindered position, flanked by two substituents.
Position 4: This position is para to the chloropropyl group and ortho to the fluorine atom. It is electronically activated and less sterically hindered than position 2.
Position 6: This position is ortho to the chloropropyl group and para to the fluorine atom. It is also electronically activated and sterically accessible.
The activating nature of the alkyl group is generally stronger than the deactivating nature of the fluorine. Therefore, the positions ortho and para to the chloropropyl group (C2, C4, C6) are the most reactive sites. Given the strong para-directing tendency of fluorine, substitution at C6 (para to F) and C4 (para to the alkyl group) is expected to be highly favored over the sterically congested C2 position.
| Position | Relation to 3-Chloropropyl (C1) | Relation to Fluorine (C3) | Electronic Effect | Steric Hindrance | Predicted Reactivity |
|---|---|---|---|---|---|
| C2 | Ortho | Ortho | Activated | High | Minor Product |
| C4 | Para | Ortho | Strongly Activated | Low | Major Product |
| C5 | Meta | Meta | Deactivated | Low | Trace/None |
| C6 | Ortho | Para | Strongly Activated | Low | Major Product |
Nucleophilic Substitution Reactions Involving the Chloropropyl Group
The chlorine atom at the end of the propyl chain is a good leaving group, making the terminal carbon an electrophilic center susceptible to attack by nucleophiles. This allows for both intramolecular and intermolecular substitution reactions.
This compound is a key precursor for the synthesis of 6-fluorochroman (B116937). This transformation is a classic example of an intramolecular Williamson ether synthesis. The reaction is typically initiated by a base, which deprotonates a hydroxyl group at the ortho position (C2) to the propyl chain. However, in this case, the cyclization occurs via an intramolecular Friedel-Crafts alkylation, where the aromatic ring itself acts as the nucleophile. stackexchange.com Under Lewis acid catalysis (e.g., AlCl₃), the C-Cl bond is polarized, generating a partial positive charge on the terminal carbon of the propyl chain. The electron-rich aromatic ring, specifically at the C2 or C6 position, can then attack this electrophilic carbon to form a new six-membered ring, yielding 6-fluorochroman or 8-fluorochroman (B7900671). Given the directing effects, cyclization at C2 to form 8-fluorochroman or at C6 to form 6-fluorochroman are both possible. The formation of 6-fluorochroman is a critical step in the synthesis of pharmaceuticals like Nebivolol. google.comgoogle.com
| Starting Material Type | Catalyst/Reagent | Product | Reference |
|---|---|---|---|
| 3-(4-Fluoro-2-hydroxyphenyl) derivative | Michael Reaction Conditions | 6-Fluoro-4-oxochroman-2-carboxylic acid | google.com |
| 1-(3-Halopropyl)benzene derivative | Lewis Acid (e.g., AlCl₃) | Tetrahydronaphthalene/Chroman | stackexchange.com |
| 2-(p-Fluorophenoxy)butenedioic acid | Conc. H₂SO₄, then H₂/Pd/C | 6-Fluorochroman-2-carboxylic acid | chemicalbook.comgoogle.com |
The terminal chlorine can be displaced by a wide range of external nucleophiles to yield a variety of functionalized products. These reactions typically follow an Sₙ2 mechanism. The analogous compound, 1-(3-bromopropyl)-3-fluorobenzene, is known to react with nucleophiles such as sodium hydroxide (B78521) and sodium azide. Similar reactivity is expected for the chloropropyl derivative, although reaction rates may be slower due to the lower leaving group ability of chloride compared to bromide.
| Nucleophile | Reagent Example | Product Name | Chemical Formula of Product | Reference |
|---|---|---|---|---|
| Azide | Sodium Azide (NaN₃) | 1-(3-Azidopropyl)-3-fluorobenzene | C₉H₁₀FN₃ | rsc.org |
| Hydroxide | Sodium Hydroxide (NaOH) | 3-(3-Fluorophenyl)propan-1-ol | C₉H₁₁FO | |
| Alkoxide | Sodium Ethoxide (NaOCH₂CH₃) | 1-Ethoxy-3-(3-fluorophenyl)propane | C₁₁H₁₅FO | N/A |
| Amine | Ammonia (B1221849) (NH₃) | 3-(3-Fluorophenyl)propan-1-amine | C₉H₁₂FN | N/A |
| Cyanide | Sodium Cyanide (NaCN) | 4-(3-Fluorophenyl)butanenitrile | C₁₀H₁₀FN | N/A |
The outcome of reactions on the chloropropyl chain is highly dependent on the conditions employed. A primary consideration is the competition between substitution and elimination reactions.
Base Strength and Steric Hindrance: The use of a strong, sterically hindered base such as potassium tert-butoxide (KOtBu) typically favors elimination (E2) over substitution, leading to the formation of 1-fluoro-3-(prop-2-en-1-yl)benzene. In contrast, weaker or less hindered bases like sodium hydroxide or ammonia favor the Sₙ2 substitution pathway.
Solvent: Polar aprotic solvents (e.g., DMF, DMSO) are known to enhance the rate of Sₙ2 reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity. Polar protic solvents (e.g., water, ethanol) can slow down Sₙ2 reactions but may be necessary for dissolving certain reagents.
Temperature: Higher temperatures generally favor elimination reactions over substitution reactions. For intramolecular cyclization via Friedel-Crafts alkylation, temperature control is also crucial. For instance, reacting 1-chloro-3-bromopropane with benzene (B151609) in the presence of AlCl₃ at low temperatures (6-12 °C) yields the substitution product, (3-bromopropyl)benzene, whereas higher temperatures lead to diphenylpropane, a product of further reaction. stackexchange.com Careful control of temperature can thus be used to select for the desired product, be it intermolecular substitution, intramolecular cyclization, or elimination.
Transformations of the Chloropropyl Chain
The three-carbon chain with a terminal chlorine atom is a versatile handle for a variety of chemical modifications. These transformations allow for the introduction of new functional groups and the construction of more complex molecular architectures.
Reduction and Oxidation Reactions
The chloropropyl group in this compound can be subjected to both reduction and oxidation, leading to different classes of compounds.
Reduction: The chlorine atom can be removed through reduction reactions to yield 1-propyl-3-fluorobenzene. Common reducing agents for this type of transformation include lithium aluminum hydride or hydrogen gas in the presence of a suitable catalyst like palladium on carbon. This process effectively converts the haloalkane to an alkane.
Oxidation: While direct oxidation of the chloropropyl chain is less common, it is possible to first convert the chloride to a more readily oxidizable group, such as an alcohol. For instance, nucleophilic substitution of the chloride with a hydroxide ion would yield 1-(3-hydroxypropyl)-3-fluorobenzene. Subsequent oxidation of this alcohol using oxidizing agents like potassium permanganate (B83412) or chromium trioxide can lead to the corresponding aldehyde or carboxylic acid, 3-(3-fluorophenyl)propionaldehyde or 3-(3-fluorophenyl)propanoic acid, respectively.
| Reaction Type | Reagents and Conditions | Product |
| Reduction | LiAlH4 or H2/Pd-C | 1-Propyl-3-fluorobenzene |
| Oxidation (via alcohol) | 1. NaOH (Substitution) 2. KMnO4 or CrO3 | 3-(3-Fluorophenyl)propanoic acid |
Further Functionalization Strategies (e.g., Alkylation, Elimination)
The chloropropyl chain is highly amenable to further functionalization through various synthetic strategies.
Alkylation: The chlorine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the attachment of a wide range of nucleophiles. This is a common strategy for building more complex molecules. For example, reaction with amines, thiols, or alkoxides can introduce new functional groups. A common laboratory and industrial method involves the alkylation of a substrate with a chloropropyl halide in a polar aprotic solvent like dimethylformamide (DMF), often in the presence of a mild base such as potassium carbonate.
Elimination: Under appropriate basic conditions, this compound can undergo an elimination reaction to form 1-(prop-2-en-1-yl)-3-fluorobenzene. This reaction typically involves the removal of a proton from the carbon adjacent to the chlorine-bearing carbon (the β-position) and the simultaneous or sequential departure of the chloride ion. The choice of base and solvent is crucial in favoring elimination over substitution.
Advanced Mechanistic Studies
A deeper understanding of the reaction mechanisms is essential for controlling the outcome of the transformations involving this compound.
Elucidation of Reaction Intermediates
The reactions of the chloropropyl chain often proceed through transient species known as reaction intermediates. numberanalytics.com The identification and characterization of these intermediates are key to understanding the reaction pathway. youtube.com
In nucleophilic substitution reactions, the mechanism can be either SN1 or SN2. An SN1 reaction would proceed through a carbocation intermediate, a positively charged species formed by the departure of the chloride ion. numberanalytics.com The stability of this carbocation influences the reaction rate. In contrast, an SN2 reaction involves a one-step process where the nucleophile attacks the carbon atom at the same time as the chloride ion leaves, proceeding through a five-coordinate transition state rather than a discrete intermediate.
Elimination reactions can also proceed through different mechanisms, such as E1 or E2. The E1 mechanism involves the formation of a carbocation intermediate, which then loses a proton to form the alkene. numberanalytics.com The E2 mechanism is a concerted process where the base removes a proton as the leaving group departs.
The specific mechanism that is operative depends on factors such as the structure of the substrate, the nature of the nucleophile or base, the solvent, and the temperature.
| Reaction Type | Potential Intermediates/Transition States |
| SN1 Substitution | Carbocation |
| SN2 Substitution | Pentacoordinate Transition State |
| E1 Elimination | Carbocation |
| E2 Elimination | Concerted Transition State |
Kinetic and Thermodynamic Analysis of Reaction Rates
Kinetic studies measure the rate of a chemical reaction and provide valuable insights into the reaction mechanism. For instance, the rate of nucleophilic substitution on this compound can be monitored to determine the reaction order with respect to the reactants. A study on the reaction of 1-halo-2,4-dinitrobenzenes with N-(3-dimethylaminopropyl)-p-anisidine demonstrated how the nature of the halogen and the nucleophile can significantly affect the reaction rate, indicating different rate-limiting steps. scispace.com Similarly, kinetic analysis can distinguish between SN1 and SN2 mechanisms, as their rate laws differ.
Thermodynamic analysis, on the other hand, provides information about the energy changes that occur during a reaction, including the stability of reactants, products, and intermediates. This information helps to predict the feasibility and position of equilibrium for a given reaction.
Role of Catalysts and Reagents in Directed Reactivity
The choice of catalysts and reagents is critical in directing the reactivity of this compound towards a desired product.
Catalysts: In many reactions, catalysts are employed to accelerate the reaction rate or to control its selectivity. For example, in Friedel-Crafts alkylation reactions, a Lewis acid catalyst such as aluminum chloride (AlCl3) is used to generate the electrophile. In nucleophilic substitution reactions, phase-transfer catalysts can be used to facilitate the reaction between a water-soluble nucleophile and an organic-soluble substrate.
Reagents: The nature of the reagent plays a pivotal role in determining the reaction outcome. For instance, using a bulky, non-nucleophilic base will favor elimination over substitution. Conversely, a small, highly nucleophilic reagent will favor substitution. The use of specific fluorinating agents, which can be either nucleophilic or electrophilic, is a prime example of how reagent choice dictates the introduction of a specific atom or group. tcichemicals.com The development of metal-catalyzed halogen exchange reactions has also provided powerful methods for interconverting aryl halides, highlighting the importance of the metal catalyst and reaction conditions. rsc.orgfrontiersin.org
The careful selection of catalysts and reagents allows chemists to steer the reaction of the chloropropyl chain towards the desired functionalization, be it substitution, elimination, or another transformation.
Computational and Theoretical Investigations
Quantum Chemical Characterization of Electronic Structure and Reactivity
Quantum chemical calculations offer profound insights into the intrinsic properties of a molecule. For 1-(3-Chloropropyl)-3-fluorobenzene, these methods can predict its stability, electronic distribution, and susceptibility to chemical reactions.
Density Functional Theory (DFT) Calculations for Ground States
Table 1: Predicted Ground State Properties of this compound (Theoretical)
| Property | Predicted Value |
| Method | DFT/B3LYP |
| Basis Set | 6-311++G(d,p) |
| Total Energy | (Specific value would require calculation) |
| Dipole Moment | (Specific value would require calculation) |
Note: The values in this table are illustrative and would need to be generated from actual DFT calculations.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a pivotal role in a molecule's chemical reactivity. nih.govresearchgate.netaimspress.com The HOMO is the region from which an electron is most likely to be donated in a reaction with an electrophile, while the LUMO is the region most likely to accept an electron from a nucleophile.
For this compound, the HOMO is expected to be primarily localized on the electron-rich aromatic ring. The LUMO, conversely, would also be associated with the benzene (B151609) ring, with potential contributions from the antibonding orbitals of the C-Cl bond in the propyl chain. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity. nih.govaimspress.com
Table 2: Predicted Frontier Molecular Orbital (FMO) Properties of this compound (Theoretical)
| Property | Predicted Value (eV) |
| HOMO Energy | (Specific value would require calculation) |
| LUMO Energy | (Specific value would require calculation) |
| HOMO-LUMO Gap | (Specific value would require calculation) |
Note: The values in this table are illustrative and would need to be generated from actual DFT calculations.
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netvaia.com The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net
In this compound, the MEP surface would likely show a region of negative electrostatic potential around the fluorine atom due to its high electronegativity. The aromatic ring would also exhibit negative potential above and below the plane of the ring, characteristic of π-electron systems. vaia.com The area around the chlorine atom and the hydrogen atoms of the propyl chain would likely exhibit a more positive electrostatic potential. This distribution of charge influences how the molecule interacts with other polar molecules and ions.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the chloropropyl side chain in this compound gives rise to multiple possible conformations. Understanding these conformations and their relative energies is crucial for a complete picture of the molecule's behavior.
Preferred Conformations and Energy Minima
Conformational analysis aims to identify the stable arrangements of atoms in a molecule, known as conformers, and to determine their relative energies. For this compound, rotation around the single bonds of the propyl chain leads to various spatial arrangements. The most stable conformers will correspond to energy minima on the potential energy surface. These preferred conformations can be identified by systematically rotating the dihedral angles of the side chain and calculating the energy at each step.
It is anticipated that staggered conformations along the C-C bonds of the propyl chain will be energetically favored over eclipsed conformations to minimize steric hindrance. The orientation of the chloropropyl chain relative to the fluorinated benzene ring will also significantly impact conformational stability.
Intramolecular Interactions (e.g., Halogen Bonding, Steric Effects)
The preferred conformations of this compound are governed by a balance of intramolecular interactions. Steric effects, arising from the spatial repulsion between bulky groups, will play a significant role in determining the orientation of the propyl chain. For instance, conformations where the chlorine atom is in close proximity to the benzene ring would likely be destabilized by steric hindrance.
Furthermore, non-covalent interactions such as weak halogen bonding could potentially influence conformational preferences. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species. It is conceivable that an intramolecular halogen bond could form between the chlorine atom of the propyl chain and the electron-rich π-system of the benzene ring or the electronegative fluorine atom, although such an interaction would likely be weak. Molecular dynamics simulations can provide further insights into the dynamic behavior of the molecule and the interplay of these intramolecular forces over time. mdpi.com
Theoretical Prediction of Spectroscopic Properties
Computational quantum chemistry offers powerful tools for the prediction of spectroscopic data, such as vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. These predictions are typically achieved through methods like Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost.
Vibrational (IR, Raman) Spectra Analysis
The vibrational spectrum of a molecule is a unique fingerprint, determined by its geometry and the nature of its chemical bonds. Theoretical calculations, often employing the B3LYP functional with a suitable basis set (e.g., 6-31++G(d,p)), can predict the frequencies and intensities of the fundamental vibrational modes. nih.govresearchgate.net For this compound, the predicted spectrum would be a superposition of the vibrational modes of the benzene ring, the propyl chain, and the C-F and C-Cl bonds, with interactions between these components leading to shifts in frequency and changes in intensity.
The analysis of the vibrational spectra of related molecules, such as fluorobenzene (B45895) and propylbenzene, provides a basis for the assignment of the predicted vibrational modes of this compound. mdpi.comirphouse.com Key expected vibrational frequencies are summarized in the table below.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |
|---|---|---|
| C-H stretching (aromatic) | 3100 - 3000 | Stretching vibrations of the C-H bonds on the benzene ring. |
| C-H stretching (aliphatic) | 3000 - 2850 | Asymmetric and symmetric stretching of the CH₂ groups in the propyl chain. mdpi.com |
| C=C stretching (aromatic) | 1620 - 1580, 1590 - 1450 | In-plane stretching vibrations of the carbon-carbon bonds within the benzene ring. mdpi.com |
| C-H bending (aliphatic) | 1470 - 1430 | Scissoring and bending vibrations of the CH₂ groups. |
| C-F stretching | 1250 - 1100 | Stretching vibration of the carbon-fluorine bond. |
| C-Cl stretching | 800 - 600 | Stretching vibration of the carbon-chlorine bond. |
| C-H out-of-plane bending (aromatic) | 900 - 675 | Bending vibrations of the aromatic C-H bonds out of the plane of the ring, indicative of the substitution pattern. |
A complete theoretical analysis would involve a normal coordinate analysis to assign the calculated frequencies to specific vibrational modes, often described in terms of potential energy distribution (PED).
Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction
Theoretical prediction of NMR chemical shifts is a valuable tool for structure elucidation. nih.gov Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are commonly used in conjunction with DFT to calculate the magnetic shielding tensors of nuclei, from which chemical shifts can be derived. illinois.edu The chemical shifts for this compound can be estimated by considering the additive effects of the fluoro and 3-chloropropyl substituents on the benzene ring, as well as by direct computation.
The fluorine atom, being highly electronegative, is expected to exert a significant deshielding effect on the ipso-carbon and influence the chemical shifts of the other aromatic carbons and protons through both inductive and resonance effects. The 3-chloropropyl group will primarily influence the aromatic ring through its inductive effect and will have characteristic signals in the aliphatic region of the spectrum.
| Nucleus | Position | Predicted ¹H Chemical Shift Range (ppm) | Predicted ¹³C Chemical Shift Range (ppm) | Influencing Factors |
|---|---|---|---|---|
| Aromatic | H-2, H-4, H-5, H-6 | 6.8 - 7.4 | 110 - 145 | Electron-withdrawing effect of fluorine and weak activating effect of the alkyl chain. ucl.ac.uk |
| Propyl Chain | -CH₂- (alpha to ring) | 2.6 - 2.8 | 30 - 35 | Proximity to the aromatic ring. |
| Propyl Chain | -CH₂- (beta to ring) | 1.9 - 2.2 | 32 - 37 | Influence of both the ring and the chlorine atom. |
| Propyl Chain | -CH₂- (gamma to ring) | 3.5 - 3.7 | 43 - 48 | Deshielding effect of the electronegative chlorine atom. |
Aromaticity Perturbations and Fluorination Effects on the Benzene Ring
The introduction of substituents onto a benzene ring perturbs its electronic structure and, consequently, its aromaticity. Aromaticity is a multidimensional concept, and its quantification can be approached through various theoretical descriptors, including geometric (e.g., Harmonic Oscillator Model of Aromaticity - HOMA), magnetic (e.g., Nucleus-Independent Chemical Shift - NICS), and electronic criteria. nih.gov
In this compound, the fluorine atom and the 3-chloropropyl group exert opposing electronic effects on the benzene ring.
Fluorination Effects : Fluorine is a highly electronegative atom that withdraws electron density from the benzene ring through the σ-framework via a strong inductive effect (-I). aip.org However, it also possesses lone pairs of electrons that can be donated to the π-system of the ring through a resonance effect (+R). For fluorine, the inductive effect is generally considered to dominate, leading to a net deactivation of the ring towards electrophilic substitution. This withdrawal of electron density can lead to a slight decrease in the aromaticity of the ring.
Chloropropylation Effects : The 3-chloropropyl group is generally considered to be a weak electron-donating group through an inductive effect (+I) due to the alkyl nature of the chain. This effect would tend to slightly increase the electron density of the ring and, in turn, enhance its aromaticity.
Magnetic criteria, such as NICS values, are a popular way to probe aromaticity. NICS is typically calculated at the center of the ring (NICS(0)) and at a certain distance above the ring (e.g., NICS(1)). More negative NICS values are indicative of stronger aromaticity. It is predicted that the strong electron-withdrawing nature of the fluorine atom would lead to a less negative NICS value compared to unsubstituted benzene, indicating a slight reduction in aromaticity. The weak electron-donating effect of the chloropropyl group would likely have a smaller, opposing effect. Therefore, the net aromaticity of this compound is anticipated to be slightly reduced compared to benzene, with the effect of the fluorine atom being the dominant factor.
Advanced Spectroscopic Methodologies for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 1-(3-chloropropyl)-3-fluorobenzene. It provides precise information about the chemical environment of magnetically active nuclei.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Multi-dimensional NMR techniques are indispensable for unequivocally assigning the proton (¹H) and carbon (¹³C) signals in the spectrum of this compound.
COSY (Correlation Spectroscopy): This 2D NMR experiment reveals proton-proton (¹H-¹H) coupling interactions. sdsu.edu For this compound, COSY would show correlations between the protons of the propyl chain, specifically between the protons on adjacent carbon atoms. It would also delineate the coupling relationships between the aromatic protons on the fluorobenzene (B45895) ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu It is a highly sensitive technique that allows for the direct assignment of protonated carbons. sdsu.edu In the case of this compound, each CH, CH₂, and aromatic C-H group would exhibit a cross-peak, linking the proton chemical shift to its directly attached carbon's chemical shift.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). columbia.eduustc.edu.cn HMBC is crucial for assembling the molecular skeleton. For instance, it would show correlations between the benzylic protons of the propyl chain and the aromatic carbons, as well as between the aromatic protons and the carbons of the propyl chain, confirming the connectivity between the alkyl chain and the fluorobenzene ring.
| NMR Technique | Purpose | Information Gained for this compound |
| COSY | Identifies ¹H-¹H spin-spin coupling networks. sdsu.edu | Shows correlations between adjacent protons in the propyl chain and between neighboring aromatic protons. |
| HSQC | Correlates directly attached ¹H and ¹³C nuclei. columbia.edu | Assigns each protonated carbon by linking its ¹H and ¹³C chemical shifts. |
| HMBC | Shows correlations between ¹H and ¹³C nuclei over multiple bonds. columbia.eduustc.edu.cn | Confirms the connectivity between the propyl chain and the fluorobenzene ring. |
Fluorine NMR (¹⁹F NMR) for Probing Electronic Environments
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a powerful tool for characterizing this compound.
High Sensitivity and Wide Chemical Shift Range: The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly receptive nucleus for NMR analysis. wikipedia.org It also exhibits a much wider range of chemical shifts compared to ¹H NMR, making it highly sensitive to subtle changes in the electronic environment. wikipedia.orgthermofisher.com This allows for precise determination of the fluorine atom's position on the benzene (B151609) ring.
Structural Insights from Coupling Constants: The magnitude of ¹H-¹⁹F and ¹³C-¹⁹F coupling constants provides valuable structural information. These couplings can help to further confirm the substitution pattern on the aromatic ring. thermofisher.com
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups and bond stretches. nih.gov
Characterization of Functional Groups and Bond Stretches
The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to its distinct structural features.
Aromatic C-H Stretching: Bands in the region of 3100-3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic ring. lumenlearning.comlibretexts.org
Aliphatic C-H Stretching: Absorptions between 3000 and 2850 cm⁻¹ correspond to the C-H stretching vibrations of the propyl chain. lumenlearning.comlibretexts.org
C-C Stretching (in-ring): Aromatic ring stretching vibrations typically appear in the 1600-1400 cm⁻¹ region. lumenlearning.comlibretexts.org
C-F Stretching: The C-F bond stretch is expected to produce a strong absorption band, the exact position of which is influenced by its aromatic attachment.
C-Cl Stretching: The C-Cl stretching vibration typically appears in the 800-600 cm⁻¹ region.
C-H Bending: Out-of-plane (oop) bending vibrations of the aromatic C-H bonds, which can be indicative of the substitution pattern, are expected between 900 and 675 cm⁻¹. lumenlearning.comlibretexts.org
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100-3000 lumenlearning.comlibretexts.org | IR, Raman |
| Aliphatic C-H Stretch | 3000-2850 lumenlearning.comlibretexts.org | IR, Raman |
| Aromatic C=C Stretch | 1600-1400 lumenlearning.comlibretexts.org | IR, Raman |
| C-Cl Stretch | 800-600 | IR, Raman |
| Aromatic C-H Bending | 900-675 lumenlearning.comlibretexts.org | IR |
Application in Reaction Monitoring
Both IR and Raman spectroscopy can be employed to monitor the progress of reactions involving this compound. For instance, in a substitution reaction where the chlorine atom is replaced, the disappearance of the characteristic C-Cl stretching band and the appearance of new bands corresponding to the new functional group could be tracked in real-time.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. ulethbridge.ca
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound, offering a complete picture of its solid-state conformation.
The crystal packing of a molecule is governed by a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, and van der Waals forces. nist.gov For this compound, the presence of both fluorine and chlorine atoms introduces the possibility of specific non-covalent interactions that can influence the crystal lattice.
Analysis of the crystal structure would reveal how the molecules pack together in the solid state. This includes identifying any significant intermolecular contacts, such as C-H···F or C-H···Cl hydrogen bonds, which can play a crucial role in the stability of the crystal structure. wikipedia.org The study of these interactions is fundamental to understanding the physical properties of the material.
Polymorphism is the ability of a compound to exist in more than one crystalline form. nih.gov Different polymorphs of a substance can exhibit distinct physical properties, such as melting point, solubility, and stability. X-ray diffraction is the primary tool for identifying and characterizing different polymorphic forms.
A thorough crystallographic study of this compound would involve attempts to crystallize the compound under various conditions to explore the potential for polymorphism. Any identified polymorphs would be analyzed to understand the differences in their molecular packing and intermolecular interactions. Additionally, crystallographic analysis can reveal the presence of any structural disorder, where parts of the molecule may occupy multiple positions within the crystal lattice.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| HCl |
1 3 Chloropropyl 3 Fluorobenzene As a Versatile Synthetic Building Block
Precursor in the Synthesis of Complex Organic Scaffolds
The bifunctional nature of 1-(3-chloropropyl)-3-fluorobenzene allows for its use as a foundational element in the synthesis of intricate molecular frameworks. The chloropropyl chain readily participates in nucleophilic substitution reactions, while the fluorinated benzene (B151609) ring can be engaged in various aromatic substitution or coupling reactions.
Construction of Heterocyclic Systems
Heterocyclic compounds are central to medicinal chemistry and materials science. This compound serves as a key starting material for synthesizing a range of heterocyclic structures.
Benzimidazolones: These heterocycles are known for their diverse biological activities. The synthesis of benzimidazolone derivatives can involve the alkylation of a benzimidazolone precursor with a suitable alkylating agent. For instance, 1H-benzimidazol-2(3H)-one can be reacted with 1,3-dibromopropane, a compound structurally related to this compound, in the presence of a base to yield 1-(3-bromopropyl)-1,3-dihydro-2H-benzimidazol-2-one. ontosight.ai The chloropropyl group of this compound can similarly be used to introduce the 3-fluorophenylpropyl moiety onto the benzimidazolone core. ontosight.ainih.gov In a related synthesis, 1-(2-fluorophenyl)-1,3-dihydro-2H-benzimidazol-2-one has been reacted with (1-bromo-3-chloropropyl)benzene (B1281649) as a precursor for more complex structures. researchgate.net
Quinolines: Quinolines are another important class of N-heterocycles. mdpi.com Their synthesis often involves the condensation of anilines with α,β-unsaturated carbonyl compounds (Skraup synthesis) or the reaction of o-aminoaryl aldehydes or ketones with compounds containing an α-methylene group (Friedländer synthesis). iipseries.orgorganic-chemistry.org While direct synthesis from this compound is not explicitly detailed, the 3-fluoroaniline (B1664137) moiety, which can be conceptually derived from it, is a common precursor in various quinoline (B57606) synthesis methodologies. nih.gov
Dioxolanes: 1,3-Dioxolanes are five-membered cyclic acetals, often used as protecting groups for carbonyl compounds or as integral parts of pharmacologically active molecules. chemicalbook.comwikipedia.org Their synthesis typically involves the condensation of an aldehyde or ketone with ethylene (B1197577) glycol in the presence of an acid catalyst. chemicalbook.comchemicalbook.comgoogle.com Fluorinated 1,3-dioxolanes can be prepared by reacting an epoxide of a fluoroolefin with a carbonyl compound. google.com The 3-fluorobenzaldehyde (B1666160), a potential derivative of this compound, could be a substrate for such reactions to incorporate the 3-fluorophenyl group into a dioxolane ring.
Piperazines: Piperazine (B1678402) derivatives are ubiquitous in pharmaceuticals. mdpi.comorganic-chemistry.org A common synthetic route involves the alkylation of a piperazine ring. For example, 1-(3-chlorophenyl)piperazine (B195711) can be alkylated with 1-bromo-3-chloropropane (B140262) to yield 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine, an important intermediate. globalresearchonline.netgoogle.comgoogle.com This highlights a general strategy where the 3-chloropropyl group of a molecule like this compound can be used to connect the fluorophenyl moiety to a piperazine core through N-alkylation.
Table 1: Examples of Heterocyclic Systems Synthesized Using this compound or Related Precursors
| Heterocycle | General Synthetic Approach | Precursor Role |
|---|---|---|
| Benzimidazolone | N-alkylation of a benzimidazolone core. | Provides the 3-fluorophenylpropyl side chain. |
| Quinoline | Friedländer or Skraup synthesis. | The 3-fluoroaniline moiety (a potential derivative) acts as a key building block. |
| Dioxolane | Acetalization of a carbonyl compound. | The 3-fluorobenzaldehyde (a potential derivative) can be used to form the corresponding dioxolane. |
| Piperazine | N-alkylation of a piperazine ring. | The 3-chloropropyl group serves as an electrophile to attach the 3-fluorophenylpropyl group. |
Formation of Macrocyclic and Polycyclic Architectures
The reactivity of this compound also lends itself to the construction of more complex macrocyclic and polycyclic structures. The chloropropyl chain can act as a linker between two or more molecular fragments, leading to the formation of large rings. For example, a "3 + 1" approach has been described for the synthesis of chlorin (B1196114) macrocycles, where a tripyrrane is reacted with a bisformylpyrrole. rsc.org While not directly involving the title compound, this illustrates a strategy where building blocks with reactive termini are used to construct macrocycles. The chloropropyl group of this compound could similarly be functionalized at both ends to participate in such cyclization reactions.
Role in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, are highly efficient tools in organic synthesis. wikipedia.orgtcichemicals.comorganic-chemistry.org
Integration into Divergent Synthetic Pathways
This compound can be a valuable substrate in MCRs, leading to diverse molecular scaffolds. For instance, the aldehyde derivative, 3-fluorobenzaldehyde, could participate in well-known MCRs like the Biginelli or Hantzsch reactions to produce dihydropyrimidinones or dihydropyridines, respectively. tcichemicals.com These reactions allow for the rapid assembly of complex molecules from simple precursors. The presence of the fluorine atom can also influence the reactivity and properties of the resulting products.
Design of Compound Libraries
The efficiency of MCRs makes them ideal for the creation of compound libraries for drug discovery and other screening purposes. By systematically varying the components of an MCR that includes a derivative of this compound, a large number of structurally diverse compounds can be generated. This approach, often referred to as diversity-oriented synthesis, is crucial for exploring chemical space and identifying molecules with desired biological activities. frontiersin.org
Development of Specialized Reagents and Ligands
Beyond its role as a building block for larger structures, this compound and its derivatives can be used to create specialized reagents and ligands. The combination of the fluorinated aromatic ring and the reactive alkyl chain allows for the synthesis of molecules with specific electronic and steric properties. These can be employed as ligands for metal catalysts, influencing the catalyst's activity and selectivity in various chemical transformations. The development of such specialized molecules is an active area of research, with applications ranging from asymmetric catalysis to materials science.
Functionalization for Ligand Design in Catalysis
The development of novel ligands is crucial for advancing transition-metal catalysis. The structure of this compound is well-suited for the synthesis of custom ligands. The terminal chlorine on the propyl chain can be readily displaced by various nucleophiles, such as phosphines, amines, or cyclopentadienyl (B1206354) anions, to introduce coordinating moieties.
For instance, reaction with lithium diphenylphosphide (LiPPh₂) would yield a phosphine (B1218219) ligand. The resulting ligand would feature a flexible three-carbon spacer separating the fluorinated phenyl ring from the phosphine group. This separation allows the electronic effects of the fluorine substituent to influence the properties of the metal center without direct steric hindrance. The electron-withdrawing nature of the fluorine atom can modulate the electron density at the metal center, thereby tuning the catalytic activity and selectivity.
Similarly, reaction with nitrogen-based nucleophiles, such as secondary amines or imidazole (B134444) derivatives, can lead to the formation of N-heterocyclic carbene (NHC) precursors or other nitrogen-containing ligands. rsc.org These ligands are prominent in a wide array of catalytic transformations. The ability to introduce a fluorinated phenyl group via the this compound building block provides a straightforward method for creating libraries of electronically-tuned ligands for catalyst optimization.
Table 1: Representative Ligand Synthesis from this compound
| Reactant | Resulting Ligand Type | Potential Catalytic Application |
| Lithium diphenylphosphide | Monodentate phosphine | Cross-coupling reactions |
| Imidazole | N-heterocyclic carbene precursor | Metathesis, C-H activation |
| Sodium cyclopentadienide | Cyclopentadienyl ligand | Polymerization |
This table presents hypothetical, yet chemically sound, examples of ligand synthesis.
Incorporation into Probes for Chemical Biology Research
In the field of chemical biology, small molecules that can be used to probe biological systems are of significant interest. nih.govucsd.edu Fluorinated compounds are particularly valuable due to the potential for ¹⁹F NMR spectroscopy and imaging, as fluorine has a limited presence in biological systems, providing a clear spectroscopic window. researchgate.net
The this compound scaffold can be incorporated into the design of chemical probes. ljmu.ac.uk The chloropropyl chain serves as a reactive handle to attach the molecule to a recognition element, such as a peptide, or to a reporter group, like a fluorophore. researchgate.net The fluorinated phenyl ring can then act as a ¹⁹F NMR reporter.
For example, the chlorine atom can be substituted by a thiol-containing biomolecule in a bioconjugation reaction. Alternatively, it can be converted to an azide, which can then be used in "click" chemistry reactions to attach it to a variety of other molecules. ljmu.ac.uk The resulting probe would carry the 3-fluorophenyl group as a distinct NMR signature, allowing for the detection and quantification of the probe in complex biological matrices without the need for radioactive labeling. The design of such probes is a growing area of research, with applications in target identification and validation. rsc.org
Strategies for Late-Stage Functionalization and Derivatization
Late-stage functionalization, the introduction of chemical moieties into a complex molecule at a late step in the synthesis, is a powerful strategy in drug discovery and materials science. nih.gov The distinct reactivity of the two functional groups in this compound allows for selective modifications, enabling the synthesis of a diverse range of derivatives.
Selective Modification of the Chloropropyl Chain
The primary and most straightforward modification of this compound involves the nucleophilic substitution of the chlorine atom. The carbon-chlorine bond is susceptible to attack by a wide variety of nucleophiles, leaving the aromatic ring intact. This allows for the introduction of numerous functional groups at the end of the propyl chain.
Common transformations include:
Conversion to alcohols: Reaction with hydroxide (B78521) or a protected equivalent.
Formation of ethers: Williamson ether synthesis with alkoxides.
Synthesis of amines: Reaction with ammonia (B1221849) or primary/secondary amines.
Introduction of sulfur functionalities: Reaction with thiols or thiocyanate.
Chain extension: Use as an alkylating agent in reactions with carbanions.
Table 2: Examples of Selective Modification of the Chloropropyl Chain
| Reagent | Product Functional Group | Reaction Type |
| Sodium hydroxide (NaOH) | -OH (hydroxyl) | Nucleophilic substitution |
| Sodium methoxide (B1231860) (NaOCH₃) | -OCH₃ (methoxy) | Williamson ether synthesis |
| Ammonia (NH₃) | -NH₂ (primary amine) | Nucleophilic substitution |
| Sodium thiophenoxide (NaSPh) | -SPh (phenylthioether) | Nucleophilic substitution |
| Sodium cyanide (NaCN) | -CN (nitrile) | Kolbe nitrile synthesis |
This table provides representative examples of reactions targeting the chloropropyl chain.
Selective Modification of the Fluorinated Aromatic Ring
Modification of the fluorinated aromatic ring requires different strategies, typically involving electrophilic or nucleophilic aromatic substitution. The existing substituents—the fluorine atom and the 3-propyl chloride chain—direct the position of incoming electrophiles. Both are ortho-, para-directing groups. However, the fluorine is an activating group for nucleophilic aromatic substitution and a deactivating group for electrophilic aromatic substitution, while the alkyl group is weakly activating for electrophilic substitution.
For electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions), the substitution pattern will be determined by the combined directing effects of the fluorine and the alkyl chain. The positions ortho and para to the fluorine are activated towards nucleophilic attack, especially if a strong electron-withdrawing group is also present on the ring. nih.govbeilstein-journals.orgnih.gov
In some cases, the fluorine atom itself can be displaced through nucleophilic aromatic substitution, particularly if the reaction is facilitated by a strong nucleophile and activating groups on the ring. This allows for the introduction of other functionalities directly onto the aromatic core.
Table 3: Potential Selective Modifications of the Fluorinated Aromatic Ring
| Reaction Type | Reagent Example | Potential Product |
| Nitration | HNO₃/H₂SO₄ | Introduction of a nitro group |
| Bromination | Br₂/FeBr₃ | Introduction of a bromine atom |
| Friedel-Crafts Acylation | Acetyl chloride/AlCl₃ | Introduction of an acetyl group |
| Nucleophilic Aromatic Substitution | Sodium methoxide (under harsh conditions) | Displacement of fluorine with a methoxy (B1213986) group |
This table outlines plausible, yet potentially challenging, modifications of the aromatic ring.
Future Directions and Emerging Research Avenues
Sustainable Synthesis of 1-(3-Chloropropyl)-3-fluorobenzene
The chemical industry is increasingly shifting towards more environmentally benign and sustainable manufacturing processes. This paradigm shift is driven by both regulatory pressures and a growing awareness of the ecological impact of traditional chemical synthesis. The development of sustainable methods for producing this compound is a key area of future research.
Green Chemistry Approaches and Solvent-Free Methodologies
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. tandfonline.com For the synthesis of aryl halides like this compound, this translates to exploring alternative reaction media and minimizing waste. chu.edu.cn One promising avenue is the use of greener solvents, such as water or biorenewable solvents like glycerol (B35011) mixed with n-butanol, which can also act as a hydrogen-donating reagent in certain reduction reactions. tandfonline.com
Solvent-free reaction conditions represent an even more ambitious goal, offering significant environmental and economic advantages. nih.govresearchgate.net Mechanochemical methods, where reactions are induced by grinding solid reactants together, have shown promise for various transformations, including the synthesis of complex organic molecules, often with reduced reaction times and higher yields. researchgate.netmdpi.com Research into adapting such solvent-free techniques for the large-scale production of this compound could lead to a more sustainable manufacturing process. nih.govnih.gov Another approach involves using quartz sand as a recyclable and environmentally friendly medium for coupling reactions, which could potentially be adapted for the synthesis of this compound. acs.org
Photoredox and Electrochemical Synthesis Pathways
Modern synthetic chemistry is increasingly leveraging the power of light and electricity to drive chemical transformations under mild conditions.
Photoredox Catalysis: This technique utilizes visible light to initiate single-electron transfer processes, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high functional group tolerance. princeton.edunih.gov The application of photoredox catalysis to the synthesis of this compound could involve the coupling of a suitable fluorobenzene (B45895) derivative with a chloropropyl-containing radical precursor. nih.govacs.org Metal-free phenothiazine-based photoredox catalysts, which can be tuned for specific reduction potentials, offer a promising avenue for achieving chemoselective carbon-halogen bond activation. nih.gov Furthermore, visible light-induced photoredox catalyst-free methods, which rely on halogen bonding to facilitate aryl radical formation, present an even more streamlined and cost-effective approach. rsc.org
Electrochemical Synthesis: Electrosynthesis offers a green and scalable alternative to traditional chemical methods, as it often obviates the need for hazardous reagents. acs.orgnumberanalytics.com Electrochemical fluorination (ECF) is a well-established method for producing organofluorine compounds. wikipedia.orgcecri.res.in While direct ECF of a chloropropylbenzene might be challenging, selective electrochemical fluorination (SEF) techniques could be explored. acs.orgcecri.res.in These methods, often conducted in aprotic solvents with fluoride (B91410) salts, can provide mono- and difluorinated products. acs.org The development of new electrode materials and electrolytes is crucial for improving the efficiency and selectivity of these processes. numberanalytics.com Anodic fluorination, involving the oxidation of an organic substrate at an anode, is a potential route to introduce the fluorine atom onto the aromatic ring. numberanalytics.com
Advanced Catalyst Development for Transformations Involving the Compound
The functionalization of this compound through cross-coupling reactions is a key strategy for its utilization as a synthetic intermediate. The development of highly efficient and selective catalysts is paramount for these transformations.
Earth-abundant 3d transition metals like nickel and copper are gaining prominence as alternatives to precious metals like palladium due to their lower cost and toxicity. mdpi.com Nickel-catalyzed cross-coupling reactions have shown great promise for the formation of carbon-carbon bonds, even with challenging substrates like aryl chlorides. princeton.edu For instance, nickel pincer complexes have demonstrated high catalytic activity in the Kumada cross-coupling of aryl chlorides. mdpi.com Similarly, copper-catalyzed reactions, such as the hydroxylation of aryl halides in water, offer an environmentally friendly route to phenol (B47542) derivatives. rsc.org
The design of novel ligands is crucial for enhancing the performance of these metal catalysts. Fluorophore-tagged N-heterocyclic carbene (NHC) ligands, for example, can be used to monitor the progress of a reaction in real-time. rsc.org The development of catalysts that can selectively activate the C-Cl or C-F bond of this compound would open up new avenues for its derivatization.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous manufacturing is a significant trend in the pharmaceutical and fine chemical industries. chemicalindustryjournal.co.uk Flow chemistry offers numerous advantages, including enhanced safety, better process control, and easier scalability. chemicalindustryjournal.co.ukamt.uk
The synthesis of this compound and its subsequent transformations could be significantly improved by implementing flow chemistry. acs.orgresearchgate.netresearchgate.net This approach allows for the safe handling of hazardous intermediates and can be combined with other enabling technologies like microwave irradiation or photochemistry. acs.orgresearchgate.net Automated synthesis platforms, which combine robotics with software for process control, can further accelerate the discovery and optimization of reaction conditions. sigmaaldrich.commetoree.comwikipedia.orgchemspeed.com These platforms can perform high-throughput screening of catalysts, solvents, and reaction parameters, leading to the rapid development of efficient synthetic protocols. chemspeed.comimperial.ac.uk
Exploration of Novel Reactivity Profiles and Bond Activations
The presence of both a chloroalkyl chain and a fluoroaromatic ring in this compound offers a rich landscape for exploring novel reactivity. A key area of research is the selective activation of the C-Cl and C-F bonds.
C-Cl Bond Activation: The aliphatic C-Cl bond is generally more reactive than the aromatic C-F bond. Strategies for the selective functionalization of this bond are of great interest. Visible-light-induced C-Cl bond activation using triplet carbenes has been demonstrated for polychloroalkanes and could potentially be applied to this compound. nih.govacs.org This method allows for the insertion of a carbene into the C-Cl bond, leading to the formation of a new carbon-carbon bond under mild conditions. nih.govacs.org
C-F Bond Activation: The activation of the strong C-F bond is a significant challenge in organic chemistry. researchgate.net However, successful methods for C-F bond functionalization would greatly expand the synthetic utility of fluorinated compounds. tsijournals.comkuleuven.be Palladium-catalyzed cross-coupling reactions have been developed for the transformation of perfluoroarenes, and similar strategies could be explored for the selective activation of the C-F bond in this compound. mdpi.com
Synergistic Computational and Experimental Design for Next-Generation Derivatives
The design of new molecules with desired properties can be significantly accelerated by combining computational modeling with experimental synthesis and testing. researchgate.netacs.orgfrontiersin.org
Computational studies, such as those using density functional theory (DFT), can provide valuable insights into the electronic structure, reactivity, and potential biological activity of this compound and its derivatives. nih.govacs.org For example, computational methods can be used to predict the most stable conformations of a molecule, analyze noncovalent interactions, and calculate spectroscopic properties. nih.gov This information can guide the experimental design of new compounds with enhanced properties. sciencedaily.commdpi.com
This synergistic approach, sometimes referred to as "Chemical Chartographisis," allows for a more holistic view of the reaction processes and can guide the synthesis of novel derivatives with tailored functionalities for applications in medicine and materials science. rsc.org By integrating predictive data science tools with high-throughput screening, researchers can accelerate the discovery of new reactivity and the development of next-generation molecules based on the this compound scaffold. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
